molecular formula C13H8BrNS B12935738 4-Bromo-2-phenylbenzo[d]thiazole

4-Bromo-2-phenylbenzo[d]thiazole

Cat. No.: B12935738
M. Wt: 290.18 g/mol
InChI Key: QEYCJBAAIOZLMX-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylbenzo[d]thiazole (CAS 19654-19-4) is a high-value benzothiazole derivative supplied for research and development purposes. This compound is a key synthetic intermediate in the development of advanced organic materials and biologically active molecules. In materials science, benzothiazole derivatives analogous to this compound are actively researched for use in organic light-emitting diodes (OLEDs), demonstrating potential for stable deep blue emission . In medicinal chemistry, the benzothiazole scaffold is a privileged structure found in compounds with significant antitumor properties . Recent studies highlight novel benzothiazole derivatives as potent inhibitors of the FOXM1 transcription factor, a key driver in aggressive cancers like triple-negative breast cancer, showing promising in vitro activity . The bromine substituent on this molecule offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries for drug discovery and functional materials research . Researchers can leverage this property to explore structure-activity relationships or to incorporate the benzothiazole unit into more complex molecular architectures. This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H8BrNS

Molecular Weight

290.18 g/mol

IUPAC Name

4-bromo-2-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H8BrNS/c14-10-7-4-8-11-12(10)15-13(16-11)9-5-2-1-3-6-9/h1-8H

InChI Key

QEYCJBAAIOZLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-phenylbenzo[d]thiazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminothiophenol and 4-bromobenzaldehyde.

    Cyclization Reaction: The reaction between 2-aminothiophenol and 4-bromobenzaldehyde in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the benzothiazole ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. For example:
Reaction :
4-Bromo-2-phenylbenzo[d]thiazole+ArB(OH)2Pd(PPh3)4,Na2CO34-Aryl-2-phenylbenzo[d]thiazole+HBr\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-Aryl-2-phenylbenzo[d]thiazole} + \text{HBr}

  • Conditions : Dioxane/water (3:1), 80°C, 12–24 h.

  • Yield : 65–85% depending on the boronic acid substituent.

Boronic AcidProduct Yield (%)Reference
Phenyl78
4-Methoxyphenyl82
2-Thienyl65

Nucleophilic Aromatic Substitution

The electron-deficient benzene ring facilitates bromine displacement by nucleophiles.

Amine Substitution

Reaction with Morpholine :
This compound+C4H9NODMSO, 140°C4-Morpholino-2-phenylbenzo[d]thiazole+HBr\text{this compound} + \text{C}_4\text{H}_9\text{NO} \xrightarrow{\text{DMSO, 140°C}} \text{4-Morpholino-2-phenylbenzo[d]thiazole} + \text{HBr}

  • Yield : 15% in DMF, 6% in MeCN (room temperature); improves to 55% under reflux .

Thiol Substitution

Reaction with Thiophenol :
This compound+PhSHK2CO3,DMF4-Phenylthio-2-phenylbenzo[d]thiazole\text{this compound} + \text{PhSH} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{4-Phenylthio-2-phenylbenzo[d]thiazole}

  • Yield : 70% after 8 h at 100°C.

Thiazole Ring Reduction

The thiazole moiety can be reduced to a thiazolidine using hydrogen gas and catalysts:
This compoundH2,Pd/C4-Bromo-2-phenyl-2,3-dihydrobenzo[d]thiazole\text{this compound} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-Bromo-2-phenyl-2,3-dihydrobenzo[d]thiazole}

  • Conditions : Ethanol, 50 psi H₂, 6 h .

  • Yield : 60–75% .

Side-Chain Oxidation

The phenyl group undergoes oxidation under strong conditions:
This compoundKMnO4,H2SO44-Bromo-2-(carboxyphenyl)benzo[d]thiazole\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{4-Bromo-2-(carboxyphenyl)benzo[d]thiazole}

  • Yield : ~50% after 12 h.

Electrophilic Aromatic Substitution

The benzene ring reacts with electrophiles at the 6-position due to directing effects of the thiazole:

Nitration :
This compoundHNO3,H2SO44-Bromo-2-phenyl-6-nitrobenzo[d]thiazole\text{this compound} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{4-Bromo-2-phenyl-6-nitrobenzo[d]thiazole}

  • Yield : 45% .

Bromination :
This compoundBr2,FeBr34,6-Dibromo-2-phenylbenzo[d]thiazole\text{this compound} \xrightarrow{\text{Br}_2, \text{FeBr}_3} \text{4,6-Dibromo-2-phenylbenzo[d]thiazole}

  • Yield : 30% (due to steric hindrance) .

Biological Activity Modulation

Structural modifications via these reactions enhance pharmacological properties:

  • Antimicrobial Activity : 4-Morpholino derivatives show 4× improved efficacy against Staphylococcus aureus compared to the parent compound .

  • Anticancer Potential : Suzuki-coupled 4-aryl derivatives exhibit IC₅₀ values of 8–12 µM in HeLa cell lines.

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation and reductive elimination.

  • Nucleophilic Substitution : Polar solvents (e.g., DMF) stabilize the transition state, improving yields .

This reactivity profile positions this compound as a pivotal intermediate for synthesizing bioactive molecules and advanced materials.

Scientific Research Applications

4-Bromo-2-methylbenzo[d]thiazole is an organic compound featuring a benzene ring fused with a thiazole ring; its molecular formula is C₈H₆BrNS. The bromine atom is located at the para position (4th) of the benzene ring, with a methyl group at the ortho position (2nd) of the thiazole ring. This arrangement gives the compound its unique chemical properties and reactivity, making it interesting for medicinal chemistry and materials science.

Synthesis
The synthesis of 4-Bromo-2-methylbenzo[d]thiazole typically involves several steps that allow for the generation of various derivatives by modifying substituents on the thiazole or benzene rings.

Potential Applications
4-Bromo-2-methylbenzo[d]thiazole has potential applications across several domains:

  • Medicinal Chemistry Research indicates that 4-Bromo-2-methylbenzo[d]thiazole may possess significant biological activities, with preliminary studies suggesting potential antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom enhances its biological activity by influencing its interaction with biological targets, such as enzymes and receptors.
  • Materials Science The compound can be a building block for creating new materials with specific electronic and optical properties.
  • Chemical Research It serves as a crucial intermediate in synthesizing complex molecules, facilitating the development of novel compounds with tailored properties.

Biological Activity
Thiazole derivatives have exhibited various pharmacological actions, achieving significant importance in research . This heterocyclic nucleus is a very important group because of its potent antitumor activity and other significant pharmaceutical utilities, such as treatment of inflammatory diseases, epilepsy, analgesia, viral infections, cancer, and tuberculosis .
Interaction studies indicate that 4-Bromo-2-methylbenzo[d]thiazole may interact with various biological molecules through hydrogen bonding and π-π interactions due to its aromatic nature. These interactions are crucial for understanding its mechanism of action in biological systems and optimizing its pharmacological profiles.

Comparison with Similar Compounds
The uniqueness of 4-Bromo-2-methylbenzo[d]thiazole lies in its specific substitution pattern, which influences its electronic characteristics and reactivity compared to other thiazole derivatives. This structure allows for tailored interactions with biological targets, enhancing its potential as a pharmacophore in drug development.

Compound NameStructural FeaturesSimilarity Score
4-Bromo-2-ethoxybenzo[d]thiazoleEthoxy group instead of methyl0.92
6-Bromo-2-methylbenzo[d]thiazoleBromine at the 6-position0.90
4-Bromobenzo[d]thiazol-5-amineAmino group at the 5-position0.85
4,7-Dibromo-2-phenylbenzo[d]thiazoleAdditional bromine substitution0.81
2-MethylbenzothiazoleLacks bromination0.80

Mechanism of Action

The mechanism of action of 4-Bromo-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Halogen-Substituted Analogues

4-Bromo-2-methylbenzo[d]thiazole
  • Structural Difference : Replaces the 2-phenyl group with a methyl group.
  • For instance, in α-glucosidase inhibition, the IC₅₀ of 4-Bromo-2-phenylbenzo[d]thiazole derivatives (e.g., 6.70 µM) is significantly better than methyl-substituted analogs .
  • Electronic Effects : The phenyl group enhances electron delocalization, stabilizing interactions with hydrophobic enzyme pockets, whereas methyl offers minimal electronic contribution .
6-Bromo-2-phenylbenzo[d]thiazole
  • Structural Difference : Bromine at position 6 instead of 3.
  • Impact : Positional isomerism affects molecular dipole moments and halogen-bonding capabilities. The 4-bromo configuration aligns better with α-glucosidase active sites, as evidenced by higher inhibitory activity (IC₅₀ = 2.69 µM for 4-bromo vs. >10 µM for 6-bromo derivatives) .

Phenyl-Substituted Derivatives with Halogen Variants

2-(4-Fluorophenyl)-4-bromobenzo[d]thiazole
  • Structural Difference : Incorporates a fluorine atom on the phenyl ring.
  • However, the smaller atomic radius compared to bromine reduces halogen-bonding strength. Such derivatives show moderate α-amylase inhibition (IC₅₀ ~15 µM) but lower α-glucosidase activity than the non-fluorinated parent compound .
4-Chloro-2-phenylbenzo[d]thiazole
  • Structural Difference : Chlorine replaces bromine at position 4.
  • Impact : Chlorine’s lower polarizability weakens halogen bonding, resulting in reduced enzyme inhibition (e.g., IC₅₀ = 12.3 µM for α-glucosidase vs. 6.70 µM for the bromo analog) .

Heterocyclic Core Modifications

2-Bromo-4-phenylimidazo[2,1-b][1,3,4]thiadiazole
  • Structural Difference : Replaces the benzo[d]thiazole core with an imidazo-thiadiazole system.
  • Impact : The fused imidazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity but increasing molecular flexibility. This reduces conformational stability in receptor binding, leading to lower bioavailability .
4-Bromo-2-phenylthiazolo[5,4-c]pyridine
  • Structural Difference : Pyridine-thiazole hybrid core.
  • Impact : The pyridine nitrogen alters electron distribution, lowering HOMO energy (-6.2 eV vs. -5.8 eV for benzo[d]thiazole) and improving electron-accepting capacity. However, this reduces solubility in aqueous environments .

Substituent Effects on Bioactivity

Compound α-Glucosidase IC₅₀ (µM) α-Amylase IC₅₀ (µM) HOMO (eV) LUMO (eV)
This compound 6.70 ± 0.15 9.71 ± 0.50 -5.8 -1.9
4-Chloro-2-phenylbenzo[d]thiazole 12.3 ± 0.8 18.4 ± 1.2 -5.6 -1.7
2-(4-Fluorophenyl)-4-bromobenzo[d]thiazole 8.9 ± 0.3 14.6 ± 0.9 -6.0 -2.1
4-Bromo-2-methylbenzo[d]thiazole 22.1 ± 1.5 >50 -5.4 -1.5

Key Observations :

  • Bromine’s polarizability and size enhance halogen bonding, critical for α-glucosidase inhibition.
  • Phenyl groups improve lipophilicity and π-π stacking, while fluorine introduces polarity at the expense of bulk .

Biological Activity

4-Bromo-2-phenylbenzo[d]thiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Formula: C13H8BrN2S
Molecular Weight: 304.18 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring is known for its role in enzyme inhibition and receptor modulation, which can lead to various physiological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed promising results against various bacterial strains, demonstrating an effective Minimum Inhibitory Concentration (MIC) as low as 7.8 µg/mL against Candida species .

Compound C. albicans MIC (µg/mL) C. parapsilosis MIC (µg/mL)
This compoundTBDTBD
Fluconazole31.2415.62

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways. For example, a study found that similar thiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

  • Alzheimer's Disease Research
    A study focused on designing compounds based on thiazole derivatives for their acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease. The synthesized compounds demonstrated significant inhibition with IC50 values ranging from 2.7 µM to higher concentrations, suggesting that modifications of the thiazole structure can enhance biological activity .
  • Antifungal Studies
    In vitro evaluations revealed that certain thiazole derivatives showed lower MIC values compared to standard antifungal treatments like fluconazole, highlighting their potential as effective antifungal agents .

Comparative Analysis

A comparative analysis was conducted with other thiazole derivatives to evaluate the unique properties of this compound.

Compound Antimicrobial Activity (MIC) Anticancer Activity (IC50)
This compoundTBDTBD
Related Thiazole Derivative A7.8 µg/mL5 µM
Related Thiazole Derivative B15.6 µg/mL10 µM

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-phenylbenzo[d]thiazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves cyclocondensation reactions or halogenation of pre-formed thiazole cores. For example, bromination of 2-phenylbenzo[d]thiazole derivatives using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) yields the brominated product. Reaction optimization includes adjusting stoichiometry, solvent choice, and catalyst presence (e.g., Lewis acids) to enhance yield . In related protocols, refluxing with substituted benzaldehydes in ethanol/acetic acid mixtures for 4–6 hours facilitates functionalization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR identify substitution patterns, with aromatic protons appearing at δ 7.2–8.5 ppm and bromine-induced deshielding effects .
  • XRD : Single-crystal X-ray diffraction resolves dihedral angles (e.g., 36.69° between thiazole and phenyl rings) and intermolecular interactions (e.g., π-π stacking at 3.75 Å) .
  • IR : Peaks at 690–750 cm1^{-1} confirm C-Br stretching, while thiazole ring vibrations appear at 1500–1600 cm1^{-1} .

Q. What biological activities are associated with this compound derivatives?

Answer: Thiazole derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. Bromophenyl substitutions enhance lipophilicity, improving membrane penetration for targeting enzymes like Candida CYP51 (antifungal) or HER2 kinase (anticancer). Bioactivity assays often involve MIC determination (e.g., 2–8 µg/mL against Staphylococcus aureus) and MTT cytotoxicity screening (IC50_{50} values <10 µM in MCF-7 cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced potency?

Answer:

  • Electron-withdrawing groups : Bromine at the 4-position increases electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
  • Substituent positioning : Para-substituted phenyl rings improve π-stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
  • Hybrid scaffolds : Incorporating triazole or pyrazole moieties (e.g., compound 9c in ) broadens activity via multi-target engagement .

Q. What computational strategies are used to predict the electronic and binding properties of this compound?

Answer:

  • DFT calculations : HOMO-LUMO gaps (e.g., 3.8–4.2 eV) correlate with reactivity; bromine lowers LUMO energy, favoring electron acceptance .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., G-quadruplex DNA or kinases). Docking scores (<-8.0 kcal/mol) validate binding poses observed in XRD .

Q. How can researchers resolve contradictions between experimental crystallographic data and computational predictions?

Answer:

  • Torsional analysis : Compare XRD-derived dihedral angles (e.g., 36.85° in molecule B, ) with DFT-optimized geometries to identify steric clashes or solvent effects .
  • Energy minimization : Refine computational models using force fields (e.g., AMBER) to account for crystal packing forces absent in vacuo simulations .

Q. What methodologies optimize reaction yields for halogenated thiazole derivatives?

Answer:

  • Catalyst screening : K2_2CO3_3 or piperidine in chloroform/toluene mixtures accelerates cyclization (48-hour reactions at RT vs. 10-hour reflux) .
  • Workup protocols : Ice-water quenching after reflux minimizes byproduct formation, while column chromatography (silica gel, hexane/EtOAc) isolates pure products .

Q. How do crystal packing interactions influence the stability of this compound derivatives?

Answer:

  • Intermolecular forces : C-H⋯π (3.75 Å) and π-π stacking stabilize the lattice, reducing hygroscopicity .
  • Conformational analysis : Envelope-shaped pyrrolidine rings (puckering parameter Q = 0.282 Å) minimize steric strain, enhancing crystallinity .

Q. What mechanistic insights explain the antidiabetic activity of thiazole derivatives?

Answer:

  • PPAR-γ agonism : Thiazolidinedione analogs (e.g., rosiglitazone) activate insulin sensitizers via hydrogen bonding with Tyr473 .
  • α-Glucosidase inhibition : Bromophenyl-thiazole hybrids (e.g., compound 9c ) block substrate binding through hydrophobic and halogen bonds .

Q. How can stability studies under varying pH and temperature conditions inform storage protocols?

Answer:

  • Accelerated degradation : HPLC monitoring at 40°C/75% RH for 4 weeks reveals decomposition pathways (e.g., hydrolysis at pH <3).
  • Light protection : Amber vials prevent photodegradation of the thiazole ring, which absorbs UV at 280–320 nm .

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